Introduction: A Bifunctional Tool for Chemical Innovation
Introduction: A Bifunctional Tool for Chemical Innovation
An In-Depth Technical Guide to 3-Bromo-N-(3-chloropropyl)benzenesulfonamide: Properties, Synthesis, and Applications
3-Bromo-N-(3-chloropropyl)benzenesulfonamide is a synthetic organic compound featuring a unique combination of three key functional groups: an aromatic bromide, a reactive alkyl chloride, and a central benzenesulfonamide core. This strategic arrangement of functionality makes it a highly valuable and versatile building block for researchers in medicinal chemistry and materials science. Its true potential lies not in its direct application, but in its role as a sophisticated intermediate, enabling the construction of more complex molecular architectures.
The benzenesulfonamide moiety is a cornerstone in pharmaceutical development, forming the structural basis for a wide array of drugs.[1][2] Simultaneously, the inclusion of halogen atoms—in this case, both bromine and chlorine—is a well-established strategy in drug design to modulate a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[3][4] Chlorine, for instance, can enhance lipophilicity, which may improve a compound's ability to cross biological membranes, while bromine can participate in halogen bonding, a specific type of non-covalent interaction that can strengthen drug-receptor binding.[4][5] This guide provides a comprehensive technical overview of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide, detailing its properties, a robust synthesis protocol, its chemical reactivity, and its potential applications for professionals in drug discovery and development.
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research. These data confirm the molecule's identity and purity and provide insights into its structure and behavior.
Physicochemical Properties
The core properties of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide are summarized below.
| Property | Value | Reference |
| CAS Number | 929000-46-4 | [6][7][8] |
| Molecular Formula | C₉H₁₁BrClNO₂S | [6] |
| Molecular Weight | 312.61 g/mol | [6] |
| Melting Point | 60 - 64 °C | [6] |
| Appearance | White to off-white solid (Typical) | General Observation |
Spectroscopic Characterization
While specific spectra for this exact compound are not publicly available, its structure allows for the confident prediction of its key spectroscopic features. This analysis is crucial for researchers to confirm the successful synthesis and purity of the material.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for each unique proton environment. In a solvent like CDCl₃, the approximate chemical shifts (δ) would be:
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δ 7.8-8.2 ppm: A complex multiplet pattern corresponding to the four protons on the 3-bromophenyl ring. The meta-substitution pattern will lead to characteristic splitting.
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δ 5.0-5.5 ppm: A broad triplet or singlet for the acidic proton on the sulfonamide nitrogen (N-H). This peak's position and shape can be highly dependent on concentration and solvent.
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δ 3.6-3.8 ppm: A triplet corresponding to the two protons on the carbon adjacent to the chlorine atom (-CH₂-Cl).
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δ 3.2-3.4 ppm: A quartet or triplet of triplets for the two protons on the carbon adjacent to the sulfonamide nitrogen (-NH-CH₂-).
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δ 2.0-2.3 ppm: A quintet for the central methylene group of the propyl chain (-CH₂-CH₂-CH₂-).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will complement the proton NMR, showing a signal for each of the nine unique carbon atoms.
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δ 135-145 ppm: Two quaternary aromatic carbons (C-S and C-Br).
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δ 120-135 ppm: Four aromatic carbons with attached protons (C-H).
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δ 45-50 ppm: The carbon attached to the sulfonamide nitrogen (-NH-C H₂-).
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δ 40-45 ppm: The carbon attached to the chlorine atom (C H₂-Cl).
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δ 30-35 ppm: The central carbon of the propyl chain (-CH₂-C H₂-CH₂-).
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-
IR (Infrared) Spectroscopy: The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.
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3250-3350 cm⁻¹: A moderate, sharp peak for the N-H stretch of the secondary sulfonamide.
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1330-1360 cm⁻¹ & 1150-1180 cm⁻¹: Two strong, distinct peaks corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O), respectively.[9]
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3000-3100 cm⁻¹: Aromatic C-H stretching.
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2850-2960 cm⁻¹: Aliphatic C-H stretching from the propyl chain.
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650-750 cm⁻¹: A strong peak for the C-Cl stretch.
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-
Mass Spectrometry (MS): The mass spectrum would confirm the molecular weight. A key feature would be the distinctive isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), leading to a cluster of peaks around m/z 311, 313, and 315.
Part 2: Synthesis and Reactivity
Proposed Synthesis Protocol
The most direct and reliable method for preparing 3-Bromo-N-(3-chloropropyl)benzenesulfonamide is the reaction between 3-bromobenzenesulfonyl chloride and 3-chloropropan-1-amine. This is a classic example of sulfonamide bond formation.[10]
Reaction Scheme: 3-Bromobenzenesulfonyl Chloride + 3-Chloropropan-1-amine → 3-Bromo-N-(3-chloropropyl)benzenesulfonamide
Step-by-Step Methodology:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-chloropropan-1-amine (1.0 equivalent) and an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine (1.2 equivalents), to the solution.
-
Causality: The base is critical for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive, and drives the reaction to completion.
-
-
Addition of Sulfonyl Chloride: Dissolve 3-bromobenzenesulfonyl chloride (1.05 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Causality: Slow, dropwise addition is essential to control the exothermic nature of the reaction and prevent the formation of side products. Maintaining a low temperature minimizes potential side reactions.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated aqueous sodium bicarbonate (to remove any remaining acid), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by either recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) or column chromatography on silica gel to yield the pure product.
Caption: Synthesis workflow for 3-Bromo-N-(3-chloropropyl)benzenesulfonamide.
Chemical Reactivity and Synthetic Utility
The value of this compound stems from its three distinct reactive sites, which can be addressed with high selectivity.
-
The N-H of the Sulfonamide: The proton on the sulfonamide nitrogen is weakly acidic and can be removed by a strong base. The resulting anion can then be reacted with various electrophiles, allowing for further functionalization at the nitrogen center, a process known as N-alkylation.[11][12]
-
The Alkyl Chloride: The chlorine atom on the propyl chain is a good leaving group, making this site susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide variety of functional groups, such as azides (to later be reduced to amines), thiols, cyanides, or secondary amines, providing a straightforward way to extend the molecular scaffold.
-
The Aryl Bromide: The C-Br bond on the aromatic ring is a prime handle for modern organometallic cross-coupling reactions. This site enables the formation of new carbon-carbon or carbon-heteroatom bonds through powerful reactions like Suzuki coupling (to add new aryl or vinyl groups), Sonogashira coupling (to add alkynes), or Buchwald-Hartwig amination (to add amines).
Part 3: Applications in Research and Drug Discovery
3-Bromo-N-(3-chloropropyl)benzenesulfonamide is not an end product but a versatile starting point. Its structure is pre-validated by the prevalence of its core motifs in approved pharmaceuticals. The strategic placement of its reactive handles allows for the systematic exploration of chemical space in a drug discovery program.
-
Scaffold for Library Synthesis: The compound is an ideal scaffold for creating libraries of related molecules. By combining different nucleophiles at the alkyl chloride position with various boronic acids or amines at the aryl bromide position, hundreds or thousands of unique compounds can be generated for high-throughput screening.
-
Development of Targeted Covalent Inhibitors: The alkyl chloride can act as a mild electrophile, or "warhead," capable of forming a covalent bond with a nucleophilic amino acid residue (like cysteine) in a protein's active site. This is a powerful strategy for developing highly potent and selective enzyme inhibitors.
-
Synthesis of Macrocycles and Constrained Peptidomimetics: The two reactive ends of the molecule (the alkyl chloride and the aryl bromide) can be used in intramolecular reactions to form macrocycles. Such constrained structures are of high interest in drug discovery as they often exhibit improved binding affinity and metabolic stability compared to their linear counterparts.
Part 4: Safety and Handling
As with any laboratory chemical, proper safety precautions are paramount. While a specific, comprehensive SDS for this compound is not universally available, data from structurally related chemicals provide a strong basis for safe handling protocols.[13][14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Handling Precautions: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment or sewer systems.[16]
Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling the chemical.
References
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"Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. ResearchGate. [Link][5]
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Organic Chemistry – Specific Name Reactions. National Institute of Open Schooling. [Link][10]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link][3]
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Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link][4]
-
Alkylation of Substituted Sulfonamides with Benzotrichloride and Ipso-Substitution of the p-Toluenesulfonamide Group with Nucleophilic Reagents. Journal of Chemistry and Technologies. [Link][11]
-
Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. PubMed. [Link][12]
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Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. MDPI. [Link][1]
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Benzenesulfonamide and structurally relevant marketed drugs containing the N-alkyl or N,N-dialkyl benzenesulfonamide unit. ResearchGate. [Link][2]
-
Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. ResearchGate. [Link][9]
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